(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride
Description
Introduction and Chemical Identity
Historical Context and Discovery
The development of (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride emerges from the broader historical evolution of pyrrolidine chemistry and asymmetric synthesis methodologies. Pyrrolidine derivatives have gained substantial importance in pharmaceutical research due to their prevalence in bioactive compounds and their utility as chiral building blocks. The specific synthesis and characterization of chiral 3-hydroxypyrrolidine derivatives, which serve as precursors to compounds like this compound, has been driven by the pharmaceutical industry's need for optically pure intermediates in drug development processes.
Research into chiral pyrrolidine synthesis has intensified over recent decades, particularly focusing on the preparation of optically pure compounds with high enantiomeric excess. The development of efficient synthetic routes for these compounds has been motivated by their role as essential intermediates in the production of various therapeutic agents, including antibiotics, analgesics, and antipsychotic medications. The specific bromophenoxy derivative represents an advancement in this field, incorporating halogenated aromatic substituents that can provide enhanced selectivity and binding properties in biological systems.
The compound's development aligns with the pharmaceutical industry's increasing emphasis on stereochemically pure compounds, recognizing that different enantiomers can exhibit dramatically different biological activities. This recognition has driven extensive research into asymmetric synthesis methodologies and the characterization of individual stereoisomers of bioactive compounds.
Nomenclature and Classification
This compound belongs to the chemical class of substituted pyrrolidines, specifically categorized as a chiral phenoxy-substituted pyrrolidine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the (R)-designation indicating the absolute stereochemical configuration at the chiral center located at the 3-position of the pyrrolidine ring.
The compound is classified within multiple chemical taxonomy systems. From a structural perspective, it represents a heterocyclic compound containing both nitrogen and oxygen heteroatoms within its molecular framework. The presence of the halogenated aromatic substituent places it within the broader category of organobromine compounds, while the hydrochloride salt formation classifies it as an organic chloride salt.
Chemical classification systems recognize this compound as belonging to the pyrrolidines family, which are five-membered saturated nitrogen heterocycles. The specific substitution pattern, featuring a phenoxy group at the 3-position with meta-bromine substitution on the phenyl ring, creates a unique structural motif that distinguishes it from other pyrrolidine derivatives. The hydrochloride salt formation represents a common approach to improving the stability, solubility, and handling characteristics of organic nitrogen-containing compounds.
Chemical Identifiers
Chemical Abstracts Service Registry Number
The this compound is assigned the Chemical Abstracts Service registry number 1260619-16-6, which serves as its unique international identifier within chemical databases and literature. This registry number distinguishes it from its stereoisomeric counterpart, (S)-3-(3-Bromophenoxy)pyrrolidine hydrochloride, which carries the Chemical Abstracts Service number 1260593-52-9. The distinct registry numbers for each stereoisomer reflect the importance of stereochemical identity in chemical documentation and regulatory processes.
The Chemical Abstracts Service numbering system provides unambiguous identification for this compound across international chemical databases, patent literature, and regulatory filings. This systematic approach to chemical identification ensures precise communication within the scientific community and facilitates accurate tracking of research and commercial activities related to this specific stereoisomer.
Molecular Formula
The molecular formula of this compound is C₁₀H₁₃BrClNO, indicating a composition of ten carbon atoms, thirteen hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula represents the hydrochloride salt form of the compound, with the chlorine atom originating from the hydrochloric acid used in salt formation rather than being part of the base molecular structure.
The molecular weight corresponding to this formula is 278.57 grams per mole, with some sources reporting slight variations such as 278.573 grams per mole due to differences in precision of atomic weight calculations. The molecular formula provides essential information for stoichiometric calculations, analytical method development, and mass spectrometric identification procedures.
Alternative Designations
The compound is known by several alternative designations that reflect different nomenclature conventions and database-specific naming systems. Common alternative names include this compound, (R)-3-(3-Bromophenoxy)pyrrolidine hydrochloride, and (3R)-3-(3-bromophenoxy)pyrrolidine hydrochloride. These variations primarily differ in the formatting of stereochemical descriptors and hyphenation conventions.
Additional identifier systems provide complementary designation methods. The compound carries the Molecular Design Limited number MFCD15475005, which serves as a unique identifier within chemical supplier databases and inventory management systems. Various commercial suppliers utilize internal catalog numbers such as CS-0149169, AS-49467, and I10680, which facilitate ordering and inventory tracking within specific commercial contexts.
The Simplified Molecular Input Line Entry System representation for this compound is provided as "BrC1=CC(O[C@H]2CNCC2)=CC=C1.[H]Cl", which encodes the complete molecular structure including stereochemistry in a text-based format suitable for database storage and computational applications. This standardized representation enables precise structural communication across different software platforms and chemical databases.
Structural Significance in Pyrrolidine Chemistry
The structural architecture of this compound embodies several key features that distinguish it within pyrrolidine chemistry. The five-membered pyrrolidine ring provides a conformationally constrained scaffold that influences the three-dimensional positioning of substituents and affects molecular recognition properties. The specific substitution at the 3-position of the pyrrolidine ring creates a chiral center, making the compound an important example of asymmetric pyrrolidine derivatives.
The phenoxy substituent at the 3-position introduces aromatic character and extends the molecular framework, potentially enhancing binding interactions with biological targets through pi-pi stacking and hydrophobic interactions. The meta-positioning of the bromine atom on the phenyl ring creates a specific electronic environment that can influence both chemical reactivity and biological activity patterns. This substitution pattern represents a strategic modification that can modulate pharmacological properties while maintaining the core pyrrolidine scaffold.
The compound's structural features align with broader trends in pyrrolidine chemistry, where substituted derivatives serve as privileged scaffolds in medicinal chemistry. The combination of stereochemical definition, aromatic substitution, and halogen incorporation creates a molecular architecture that exemplifies modern approaches to compound design in pharmaceutical research. The hydrochloride salt formation further enhances the compound's utility by improving stability and solubility characteristics essential for research applications.
Table 1: Key Structural Parameters of this compound
The structural significance of this compound extends beyond its individual properties to its role as a representative member of the broader family of substituted pyrrolidines. The successful synthesis and characterization of such chiral derivatives demonstrates the advancement of asymmetric synthesis methodologies and the ability to access specific stereoisomers with high optical purity. This capability is crucial for pharmaceutical applications where stereochemical control directly impacts biological activity and therapeutic efficacy.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-(3-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYADKFFREZNK-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride involves the nucleophilic substitution reaction between 3-bromo-phenol and (R)-pyrrolidine. This method leverages the nucleophilicity of the pyrrolidine nitrogen to displace a suitable leaving group on the bromophenol derivative, forming the phenoxy-pyrrolidine linkage.
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- 3-Bromo-phenol (nucleophile acceptor)
- (R)-Pyrrolidine (nucleophile donor)
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- Nucleophilic aromatic substitution (SNAr) or nucleophilic substitution facilitated by base activation
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- Sodium hydride (NaH)
- Potassium carbonate (K2CO3)
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- The free base product is converted into the hydrochloride salt by treatment with hydrochloric acid (HCl), improving stability and handling properties.
This approach is widely reported in chemical catalogs and synthesis summaries and is considered the standard method for preparing this compound.
Detailed Stepwise Synthesis Procedure
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation of 3-bromo-phenol | 3-Bromo-phenol + base (NaH or K2CO3) in aprotic solvent (e.g., DMF or DMSO) | Phenolate ion formation, increasing nucleophilicity |
| 2 | Nucleophilic substitution | Addition of (R)-pyrrolidine to the reaction mixture at controlled temperature (ambient to mild heating) | Formation of (R)-3-(3-bromo-phenoxy)-pyrrolidine |
| 3 | Isolation of free base | Extraction and purification by chromatography or crystallization | Pure free base compound |
| 4 | Salt formation | Treatment with HCl in suitable solvent (e.g., ether or ethanol) | This compound salt |
This method yields the target compound with high enantiomeric purity due to the use of enantiomerically pure (R)-pyrrolidine as the starting amine.
Reaction Mechanistic Considerations
- The phenol hydroxyl group is first deprotonated by the base, generating a phenolate anion, which is a stronger nucleophile.
- The nucleophilic nitrogen of (R)-pyrrolidine attacks the electrophilic aromatic carbon attached to the bromine, displacing the bromide ion or reacting via an ether formation pathway depending on the substrate activation.
- The reaction conditions are optimized to favor substitution without side reactions such as over-alkylation or ring opening.
- The resulting compound is stabilized as its hydrochloride salt for enhanced shelf life and solubility.
Summary of Preparation Method Analysis
| Aspect | Details |
|---|---|
| Starting Materials | 3-Bromo-phenol, (R)-pyrrolidine |
| Reaction Type | Nucleophilic substitution |
| Catalysts/Bases | Sodium hydride, potassium carbonate |
| Solvents | Aprotic solvents such as DMF, DMSO |
| Product Isolation | Extraction, chromatography, crystallization |
| Salt Formation | Hydrochloric acid treatment |
| Purity Control | Use of chiral (R)-pyrrolidine ensures enantiopurity |
| Storage Conditions | 2-8°C, protected from moisture |
| Scale-up Potential | Possible via protected intermediates (patent methods) |
Research Findings and Notes
- The nucleophilic substitution approach is efficient and yields high-purity products suitable for medicinal chemistry applications.
- The hydrochloride salt form improves compound stability and solubility, facilitating biological testing.
- Alternative methods involving protected intermediates may be employed for more complex synthetic targets or scale-up.
- The compound’s reactivity allows further functionalization, making it a versatile synthetic intermediate.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: De-brominated pyrrolidine or modified pyrrolidine rings.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is investigated for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of ®-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide steric and electronic effects that influence the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Analogs
Key Observations :
- Substituent Position: Meta-substituted bromophenoxy (target compound) offers balanced steric and electronic properties, whereas para-substituted analogs (e.g., 4-bromophenyl) may exhibit altered binding affinities due to symmetry .
- Functional Group: Direct phenyl vs. phenoxy linkages (e.g., 3-(3-bromophenyl) vs.
Trifluoromethyl and Benzyloxy Derivatives
Table 2: Comparison with Electron-Withdrawing Substituents
Key Observations :
- Benzyloxy vs. Bromophenoxy: Benzyloxy derivatives (e.g., ) lack halogen-induced resonance effects, resulting in lower reactivity in cross-coupling reactions .
Biological Activity
(R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring substituted with a bromo-phenoxy group, this compound exhibits significant interactions with various biological targets, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₁₀H₁₃BrClNO
- Molecular Weight : Approximately 278.57 g/mol
- Structure : The compound features a pyrrolidine ring and a 3-bromophenoxy substituent, which enhances its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The bromine atom in the structure allows for nucleophilic substitution reactions, which can modify the compound's reactivity and binding affinity to various targets.
Interaction Studies
Research utilizing radiolabeled ligand binding assays has indicated that this compound may modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression. The phenoxy group can facilitate hydrogen bonding and hydrophobic interactions, while the conformational flexibility of the pyrrolidine ring may enhance binding affinity to target proteins.
Neuropharmacological Effects
Studies suggest that this compound exhibits:
- Anxiolytic Effects : Potential to reduce anxiety symptoms.
- Antidepressant Activity : Similar compounds have shown promise in alleviating depressive disorders.
Antimicrobial Properties
While primarily focused on neuropharmacology, some preliminary studies have hinted at possible antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
Research Findings and Case Studies
Applications in Medicinal Chemistry
This compound serves as a valuable intermediate in synthesizing more complex pharmaceutical agents. Its versatility allows it to be used in:
- Drug Discovery : As a lead compound for developing new therapeutics targeting neurological disorders.
- Biochemical Assays : For enzyme inhibition studies and receptor binding assays.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a brominated phenol derivative with a chiral pyrrolidine precursor. For stereochemical control, asymmetric catalysis or resolution techniques (e.g., chiral HPLC) are critical. Evidence from related compounds (e.g., (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride in ) suggests that protecting group strategies and orthogonal purification steps (e.g., recrystallization with chiral auxiliaries) are essential to achieve enantiomeric excess >98% . Post-synthesis, chiral purity should be confirmed via polarimetry and chiral HPLC using columns like Chiralpak IA/IB .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Hygroscopic properties necessitate desiccant use. Safety data sheets () highlight that decomposition products are not fully characterized, so regular stability testing via HPLC or LC-MS is advised to monitor purity over time .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromophenoxy) and pyrrolidine ring signals (δ 2.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 289.04 for C10H12BrNO2·HCl) and isotopic patterns matching bromine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or ecotoxicity data for this compound?
- Methodological Answer : Existing safety data () lack ecotoxicity and mutagenicity profiles. To address contradictions:
- In vitro assays : Conduct Ames tests for mutagenicity and MTT assays on human cell lines (e.g., HEK293) to establish baseline toxicity.
- Environmental impact : Use OECD guidelines (e.g., Test No. 301 for biodegradability) to assess persistence in soil/water. Cross-reference with structurally similar compounds (e.g., 4-bromo-2-fluorobenzylamine hydrochloride in ) to infer potential hazards .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in biological systems?
- Methodological Answer : For target engagement studies (e.g., enzyme inhibition):
- Kinetic assays : Use fluorescence polarization or SPR to measure binding affinity to putative targets (e.g., GPCRs or kinases).
- Cellular models : Employ CRISPR-edited cell lines to validate target specificity. For example, if the compound shares structural motifs with PRMT6 inhibitors (), compare IC50 values in wild-type vs. PRMT6-knockout cells .
- Data validation : Include positive/negative controls (e.g., known inhibitors) and orthogonal assays (e.g., Western blotting for downstream biomarkers) .
Q. How can researchers optimize reaction conditions to improve yield in large-scale syntheses?
- Methodological Answer : Key factors include:
- Catalyst screening : Test palladium/copper catalysts for Ullman-type couplings (common in aryl-pyrrolidine syntheses).
- Solvent optimization : Use high-polarity solvents (e.g., DMF or DMSO) to enhance solubility of brominated intermediates.
- Temperature control : Evidence from related nitrophenoxy derivatives () suggests reactions at 60–80°C reduce side products like dehalogenated byproducts .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing bromine with chlorine or methyl groups) and compare bioactivity.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like serotonin receptors, leveraging structural data from analogs (e.g., 3-fluoro PCP hydrochloride in ) .
- Data integration : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters (Taft’s Es) with activity trends .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields across studies?
- Methodological Answer :
- Reagent purity : Verify starting material purity via NMR/HPLC. Impurities in bromophenol (e.g., ) can drastically alter yields .
- Replication : Reproduce methods from independent sources (e.g., ’s nitrobenzaldehyde coupling protocol) under controlled conditions .
- Byproduct analysis : Use LC-MS to identify side products (e.g., di-aryl ethers) and adjust stoichiometry or catalyst loading accordingly .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
